molecular formula C7H9N3O2S B2931094 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide CAS No. 1882065-27-1

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide

Cat. No. B2931094
CAS RN: 1882065-27-1
M. Wt: 199.23
InChI Key: GXDNPBRMBBSFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a chemical compound that belongs to the class of heterocyclic building blocks . It has been used in the synthesis of a variety of derivatives with potent activities against fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide consists of a pyrrolo[2,3-b]pyridine core . The exact structure of the sulfonamide derivative is not specified in the retrieved papers.

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide derivatives involves the inhibition of FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Future Directions

The future directions for the research on 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide derivatives could involve the development of more potent FGFR inhibitors for cancer therapy . Further optimization of these compounds could lead to the development of effective therapeutic agents .

properties

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDNPBRMBBSFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.